molecular formula C37H39N5O9 B12679921 5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate CAS No. 68684-42-4

5'alpha-Benzyl-12'-hydroxy-2'-methylergotaman-3',6',18-trione maleate

Cat. No.: B12679921
CAS No.: 68684-42-4
M. Wt: 697.7 g/mol
InChI Key: FODBCFCRBVHWSZ-UNMUSCHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Ergotaman Backbone: This involves the construction of the core ergotaman structure through a series of cyclization and condensation reactions.

    Introduction of Functional Groups: Specific functional groups such as the benzyl, hydroxy, and methyl groups are introduced through targeted reactions, including alkylation and hydroxylation.

    Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions allow for the replacement of certain functional groups with others, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: A related compound with similar structural features but different functional groups.

    Dihydroergotamine: Another ergot derivative with distinct pharmacological properties.

    Methysergide: A compound with structural similarities but different therapeutic applications.

Uniqueness

5’alpha-Benzyl-12’-hydroxy-2’-methylergotaman-3’,6’,18-trione maleate is unique due to its specific combination of functional groups and its ability to form stable maleate salts. This uniqueness contributes to its diverse range of applications and its potential for further research and development.

Properties

CAS No.

68684-42-4

Molecular Formula

C37H39N5O9

Molecular Weight

697.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H35N5O5.C4H4O4/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-3(6)1-2-4(7)8/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2H,(H,5,6)(H,7,8)/b;2-1-/t21-,25-,26+,27+,32-,33+;/m1./s1

InChI Key

FODBCFCRBVHWSZ-UNMUSCHYSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.